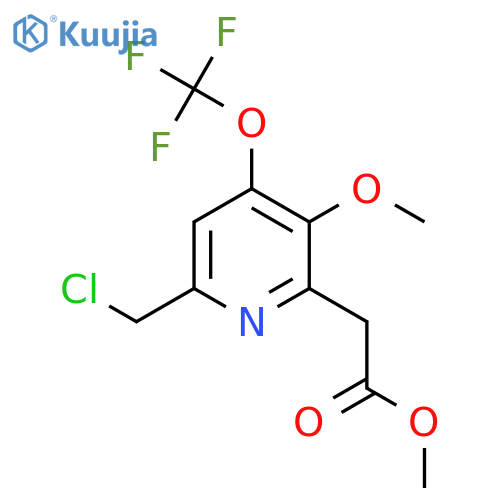

Cas no 1805207-99-1 (Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate)

Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate

-

- インチ: 1S/C11H11ClF3NO4/c1-18-9(17)4-7-10(19-2)8(20-11(13,14)15)3-6(5-12)16-7/h3H,4-5H2,1-2H3

- InChIKey: KXVCELQRTQZMQE-UHFFFAOYSA-N

- SMILES: ClCC1=CC(=C(C(CC(=O)OC)=N1)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 8

- 重原子数量: 20

- 回転可能化学結合数: 6

- 複雑さ: 329

- XLogP3: 2.3

- トポロジー分子極性表面積: 57.6

Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029083963-1g |

Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate |

1805207-99-1 | 97% | 1g |

$1,519.80 | 2022-04-01 |

Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate 関連文献

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetateに関する追加情報

Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate: A Comprehensive Overview

The compound Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1805207-99-1) is a highly specialized organic compound with a complex structure that combines multiple functional groups. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique properties and potential applications. The molecule's structure includes a pyridine ring substituted with a methoxy group at position 3, a trifluoromethoxy group at position 4, a chloromethyl group at position 6, and an acetate ester group at position 2. These substituents contribute to its versatile chemical reactivity and biological activity.

Recent studies have highlighted the importance of Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate in the development of novel pharmaceutical agents. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the design of drugs targeting specific enzymes or receptors. The trifluoromethoxy group, known for its electron-withdrawing properties, plays a crucial role in modulating the compound's electronic environment, making it an attractive candidate for medicinal chemistry applications.

In addition to its pharmacological relevance, this compound has also been investigated for its role in agrochemicals. The chloromethyl group introduces nucleophilic reactivity, which can be exploited in the synthesis of pesticides or herbicides. Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its efficacy.

The synthesis of Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate involves a multi-step process that typically begins with the preparation of the pyridine ring. Key steps include Friedel-Crafts alkylation or acylation, followed by substitution reactions to introduce the various substituents. The use of advanced catalytic systems and microwave-assisted synthesis has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

From a materials science perspective, this compound has shown promise as a building block for advanced polymers and coatings. Its ability to undergo various types of polymerization reactions, such as free radical or step-growth polymerization, opens up new avenues for developing high-performance materials with tailored properties. Researchers are actively exploring its potential in creating biocompatible polymers for medical devices and drug delivery systems.

Moreover, recent computational studies have provided deeper insights into the electronic structure and reactivity of Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate. Quantum mechanical calculations have revealed that the trifluoromethoxy group significantly enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attacks. This understanding has facilitated the design of more efficient synthetic pathways and reaction conditions.

In conclusion, Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1805207-99-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

1805207-99-1 (Methyl 6-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-2-acetate) Related Products

- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)

- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)

- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)

- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)

- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)

- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)